molecular formula C16H14ClN3O4S B4622088 2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide

2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide

Cat. No.: B4622088
M. Wt: 379.8 g/mol
InChI Key: XXGNCYSFTYBDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as CB30865 and is a member of the benzamide family. The synthesis of this compound is complex and requires specialized knowledge and equipment.

Scientific Research Applications

Synthesis and Material Science Applications

Synthesis of Novel Compounds

The synthesis of new benzamide derivatives with potential applications in materials science is a significant area of research. For instance, aromatic poly(sulfone sulfide amide imide)s, including compounds with amide units, demonstrate promising qualities such as solubility and thermal stability. These materials could be utilized in high-performance applications due to their excellent physical properties (Mehdipour‐Ataei & Hatami, 2007).

Preparation of Transparent Polyimide Films

The development of transparent polyimide films through the synthesis of specific diamine monomers showcases the utility of benzamide derivatives in creating materials with desirable properties for electronic and optical applications (Fu Ju-sun, 2010).

Pharmacological Applications

Antitumor Activities

Some benzamide derivatives have been investigated for their antitumor activities. Compounds such as 4-aroyl-1-nitrosohydrazinecarboxamides have shown promising in vivo and in vitro antitumor activity, indicating the potential for these compounds in cancer therapy (Gugova et al., 1992).

Antimicrobial Agents

The synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides have been explored as antimicrobial agents. These compounds have shown activity against a broad spectrum of microorganisms, demonstrating their potential in addressing antibiotic resistance (Ertan et al., 2007).

Environmental and Pest Control Applications

Activity Against Mosquitoes

Benzamide derivatives have been identified as effective inhibitors of mosquito development. Research into substituted benzamides offers potential solutions for controlling mosquito populations, which is crucial for managing diseases like malaria and dengue fever (Schaefer et al., 1978).

Properties

IUPAC Name

2-[3-(2-chloro-4-nitrophenyl)sulfanylpropanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-12-9-10(20(23)24)5-6-14(12)25-8-7-15(21)19-13-4-2-1-3-11(13)16(18)22/h1-6,9H,7-8H2,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNCYSFTYBDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCSC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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